molecular formula C21H31NO3 B5399145 ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE

ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE

Cat. No.: B5399145
M. Wt: 345.5 g/mol
InChI Key: YPWSPPDBAOFPKE-VMPITWQZSA-N
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Description

ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that features an adamantane moiety, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the bromination of adamantane to form 1-bromoadamantane, followed by a Grignard reaction to introduce the desired substituents . The piperidine ring is then introduced through a series of nucleophilic substitution reactions, and the ester group is formed via esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting their function. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantane moiety but lacks the piperidine ring and ester group.

    1-Adamantylacetic acid: Contains the adamantane moiety and a carboxylic acid group but lacks the piperidine ring.

    1-Adamantylmethanol: Features the adamantane moiety and a hydroxyl group but lacks the piperidine ring and ester group.

Uniqueness

ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE is unique due to its combination of an adamantane moiety, a piperidine ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

ethyl 1-[(E)-3-(1-adamantyl)-3-oxoprop-1-enyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-2-25-20(24)18-3-6-22(7-4-18)8-5-19(23)21-12-15-9-16(13-21)11-17(10-15)14-21/h5,8,15-18H,2-4,6-7,9-14H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWSPPDBAOFPKE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C=CC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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